molecular formula C16H15F3N2OS B5784695 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B5784695
M. Wt: 340.4 g/mol
InChI Key: VUQOWNZXPRGAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and downstream signaling pathways. Inhibition of JAK2 by N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have significant biochemical and physiological effects. In cancer cells, N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea induces apoptosis and inhibits cell proliferation. In autoimmune disorders, N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea reduces inflammation and prevents immune cell activation. N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have neuroprotective effects in the central nervous system.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively characterized in vitro and in vivo, making it a reliable tool for scientific research. However, N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has some limitations, including its specificity for JAK2 and potential off-target effects.

Future Directions

There are several future directions for the use of N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One area of interest is the development of N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved potency and specificity. Another direction is the investigation of N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Additionally, the potential neuroprotective effects of N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in neurodegenerative diseases are an area of active research.
Conclusion
In conclusion, N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a potent JAK2 inhibitor that has been extensively used in scientific research. The compound has significant therapeutic potential in cancer, autoimmune disorders, and other diseases. N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments, including its potency and reliability, but also has some limitations. Future research on N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives will likely lead to further understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with thiourea to yield N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK2 by N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have therapeutic potential in cancer, autoimmune disorders, and other diseases.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-22-14-7-5-11(6-8-14)10-20-15(23)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQOWNZXPRGAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]thiourea

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